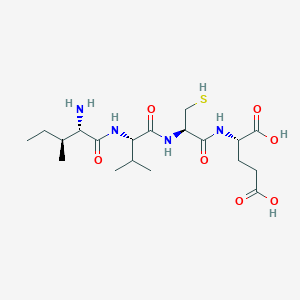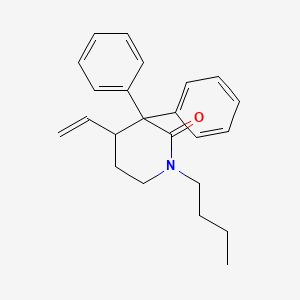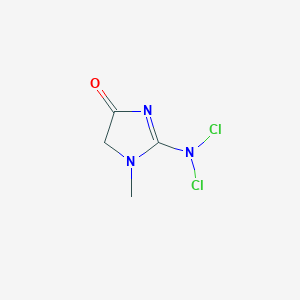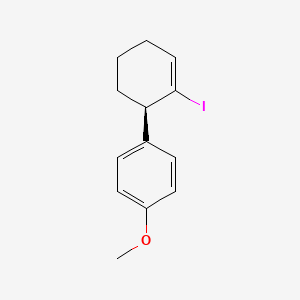![molecular formula C15H13ClN4S B12542011 N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea CAS No. 864629-13-0](/img/structure/B12542011.png)
N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée est un composé chimique qui appartient à la classe des hydrazones et des thiourées. Ce composé est caractérisé par la présence d'un groupe chlorophényle, d'un groupe hydrazinyl et d'un fragment de phénylthiourée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée implique généralement une réaction de condensation entre le 4-chlorobenzaldéhyde et la phénylhydrazine, suivie d'une réaction avec la thiourée. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
La N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le fragment hydrazone en dérivés d'hydrazine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de l'hydrazine.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
La N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modifiant leur fonction. Cette interaction peut entraîner divers effets biologiques, tels qu'une activité antimicrobienne ou anticancéreuse. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(4-chlorophényl)(phényl)méthylidène]-4-méthylbenzènesulfonohydrazide
- N’-[(E)-(2-chlorophényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
La N-({2-[(4-chlorophényl)méthylidène]hydrazinyl}méthylidène)-N’-phénylthiourée est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
864629-13-0 |
|---|---|
Formule moléculaire |
C15H13ClN4S |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-[[2-[(4-chlorophenyl)methylidene]hydrazinyl]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)10-18-19-11-17-15(21)20-14-4-2-1-3-5-14/h1-11H,(H2,17,19,20,21) |
Clé InChI |
UACZSAWGXSTPSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)N=CNN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)

-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)


![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

